Quinoline-2-sulfonyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
quinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
InChI Key |
VHXJRLYFEJAIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Fundamental Aspects of Quinoline 2 Sulfonyl Chloride in Synthetic Chemistry
Historical Context and Evolution of Sulfonyl Chloride Chemistry
The chemistry of sulfonyl chlorides is rooted in the 19th-century investigation of sulfur-based inorganic compounds. A foundational moment was the first preparation of sulfuryl chloride (SO₂Cl₂) by the French chemist Henri Victor Regnault in 1838. wikipedia.org However, the significance of the organic counterparts, aryl and alkyl sulfonyl chlorides, blossomed in the early 20th century. A major turning point was the discovery of the antibacterial properties of sulfonamides, initiated by the work of Domagk, Mietzsch, and Klarer leading to the development of Prontosil in the 1930s. nih.gov This discovery established sulfonyl chlorides as crucial intermediates for synthesizing sulfonamide drugs, a class of compounds of immense medicinal importance. nih.gov
Over the decades, the methods for preparing sulfonyl chlorides have evolved significantly. Early methods often involved harsh reagents. nih.gov Modern synthetic chemistry has seen the development of various protocols, including the oxidative chlorination of sulfur-containing compounds like thiols and disulfides, and the direct chlorination of sulfonic acids or their salts using a variety of chlorinating agents. researchgate.netgoogle.com The continuous development of milder and more selective methods has expanded the accessibility and application of complex sulfonyl chlorides, including heterocyclic variants like Quinoline-2-sulfonyl Chloride, in contemporary synthesis. nih.gov
Structural Features and Electronic Configuration Relevance in Reactivity
The reactivity of this compound is a direct consequence of its distinct structural and electronic characteristics. The molecule consists of a quinoline (B57606) ring system, which is a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, substituted at the 2-position with a sulfonyl chloride (-SO₂Cl) group. chemsrc.com
The key features influencing its reactivity are:
The Sulfonyl Group: This group contains a sulfur atom double-bonded to two oxygen atoms. The high electronegativity of the oxygen atoms makes the sulfonyl group strongly electron-withdrawing. fiveable.me
The Chlorine Atom: Attached to the highly electrophilic sulfur atom, the chlorine atom functions as an excellent leaving group in nucleophilic substitution reactions. fiveable.me
The Quinoline Ring: The nitrogen atom in the quinoline ring is electron-withdrawing, which decreases the electron density of the entire ring system, particularly at the C-2 and C-4 positions. uop.edu.pk This electronic pull further enhances the electrophilicity of the sulfur atom in the attached sulfonyl chloride group.
This combination of features renders the sulfur atom of this compound highly susceptible to attack by a wide range of nucleophiles. fiveable.me
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
Data sourced from Chemsrc. chemsrc.com
Role as a Functional Group Precursor in Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various other heterocyclic systems, primarily through nucleophilic substitution reactions at the sulfonyl group. Its high reactivity allows for the facile introduction of the quinoline-2-sulfonyl moiety into other molecules. fiveable.me This is a key strategy for creating diverse derivatives with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov
The principal transformations involving this compound include:
Synthesis of Sulfonamides: It reacts readily with primary and secondary amines to form the corresponding quinoline-2-sulfonamides. This reaction is fundamental to the synthesis of a broad class of biologically active molecules. fiveable.menih.gov
Synthesis of Sulfonic Esters: Reaction with alcohols or phenols yields quinoline-2-sulfonic esters. fiveable.me
The resulting 2-sulfonylquinoline derivatives are themselves important building blocks for more complex molecules. mdpi.com Research has demonstrated efficient protocols for creating libraries of 2-arylsulfonyl quinolines using various aryl sulfonyl chlorides as starting materials, underscoring the importance of this class of reagents in accessing sulfonylated heterocyclic compounds. acs.orgacs.org The synthesis of these target molecules often leverages the reactivity of sulfonyl chlorides in metal-catalyzed or transition-metal-free reaction conditions. mdpi.comacs.org
Table 2: Heterocyclic Systems Derived from this compound
| Reactant Class | Resulting Functional Group | Resulting Compound Class |
|---|---|---|
| Amines (R-NH₂) | Sulfonamide (-SO₂-NHR) | Quinoline-2-sulfonamides |
Synthetic Methodologies for Quinoline 2 Sulfonyl Chloride
Chlorosulfonation of Quinoline (B57606) Derivatives
Chlorosulfonation is a direct method for introducing the sulfonyl chloride group onto the quinoline ring. This can be accomplished through direct halogenation or by using specific reagent-based sequences.
Direct chlorosulfonation of quinoline can be a challenging process due to the potential for multiple side reactions and the deactivation of the ring by the electron-withdrawing sulfonyl group. However, under carefully controlled conditions, it is a viable route. For instance, the direct reaction of quinoline with chlorosulfonic acid has been utilized to synthesize quinoline-8-sulfonyl chloride, a constitutional isomer of the target compound. publish.csiro.au This reaction is highly sensitive to temperature, with optimal yields obtained within a narrow range. publish.csiro.au While this specific example targets the 8-position, similar principles of electrophilic aromatic substitution are at play for the 2-position, though this is often more challenging to achieve directly due to the electronic properties of the quinoline ring.
Recent developments have focused on the C2-sulfonylation of quinoline N-oxides, which activates the 2-position for functionalization. nih.govmdpi.comresearchgate.net These methods often utilize sulfonyl chlorides in the presence of various promoters or catalysts to achieve deoxygenative C-H sulfonylation. nih.govmdpi.comresearchgate.net This approach circumvents the need for pre-halogenated quinolines and often proceeds under mild, metal-free conditions. nih.govmdpi.comresearchgate.net
| Method | Substrate | Reagents | Key Features |
| Direct Chlorosulfonation | Quinoline | Chlorosulfonic Acid | Temperature sensitive; regioselectivity can be an issue. publish.csiro.au |
| Deoxygenative C2-H Sulfonylation | Quinoline N-oxide | Sulfonyl Chloride, CS₂, Et₂NH | Mild, metal-free conditions; high regioselectivity for the 2-position. nih.govmdpi.comresearchgate.net |
| Copper-Catalyzed C-H Activation | Quinoline N-oxide | Aryl Sulfonyl Chloride, Copper Catalyst | One-pot protocol; good yields and regioselectivity. acs.orgnih.gov |
| Visible Light-Mediated Synthesis | Quinoline | Sulfonyl Chloride, Photocatalyst | Metal-free; room temperature reaction. google.com |
A more controlled approach involves a two-step sequence where a sulfonyl group is first introduced and then converted to the sulfonyl chloride. A notable example is the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides, induced by a combination of carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH). nih.govmdpi.comresearchgate.net This protocol is efficient, practical, and proceeds under mild, transition-metal-free conditions, tolerating a wide range of functional groups. nih.govmdpi.comresearchgate.net In this reaction, the sulfonyl chloride acts as both an electrophilic reagent to activate the quinoline N-oxide and as the source of the sulfonyl group. nih.govmdpi.comresearchgate.net
Another strategy employs a copper-catalyzed C-H bond activation to synthesize sulfonylated quinoline N-oxides from commercially available aryl sulfonyl chlorides. acs.orgnih.gov This one-pot protocol provides good yields and high chemo- and regioselectivity. acs.orgnih.gov Furthermore, a visible light-mediated approach has been developed for the synthesis of sulfonyl-containing quinoline compounds from quinoline and sulfonyl chloride compounds using a photocatalyst, offering a metal-free and room temperature reaction system. google.com
Oxidation of Quinoline-2-thiols or Related Sulfur Precursors
An alternative synthetic route involves the oxidation of quinoline-2-thiols or other sulfur-containing precursors. This method leverages the reactivity of the sulfur atom to form the desired sulfonyl chloride.
A direct and efficient method for converting thiols to sulfonyl chlorides is through oxidative chlorination. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of various thiols, including heterocyclic thiols, into their corresponding sulfonyl chlorides. organic-chemistry.org This method is characterized by its mild reaction conditions, rapid reaction times, and high yields. organic-chemistry.org The process is believed to proceed through the intermediate formation of disulfides, which are then oxidized and chlorinated. organic-chemistry.org
Selective oxidation strategies are crucial to avoid over-oxidation or unwanted side reactions. While specific examples for the direct selective oxidation of quinoline-2-thiol (B7765226) to quinoline-2-sulfonyl chloride are not extensively detailed in the provided context, the general principles of thiol oxidation are applicable. The choice of oxidizing agent and reaction conditions is critical to selectively form the sulfonyl chloride without affecting other functional groups on the quinoline ring.
Conversion from Quinoline-2-sulfonic Acids
The conversion of quinoline-2-sulfonic acids to their corresponding sulfonyl chlorides is a standard and widely used method in organic synthesis. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). evitachem.com This reaction is often used in the synthesis of various quinoline-sulfonyl chloride derivatives. evitachem.comnih.gov For instance, quinoline-8-sulfonic acid can be effectively converted to quinoline-8-sulfonyl chloride using thionyl chloride, resulting in high purity and good yields. evitachem.com This method is also applicable to the synthesis of 8-methoxyquinoline-5-sulfonyl chloride from the corresponding sulfonic acid. nih.gov
| Starting Material | Reagent | Product | Key Features |
| Quinoline-8-sulfonic acid | Thionyl Chloride | Quinoline-8-sulfonyl chloride | High purity and yield. evitachem.com |
| 8-methoxyquinoline-5-sulfonic acid | Thionyl Chloride or Oxalyl Chloride | 8-methoxyquinoline-5-sulfonyl chloride | Standard chlorination method. nih.govsmolecule.com |
Utilizing Halogenating Agents (e.g., Bis(trichloromethyl) carbonate, Thionyl Chloride)
The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a fundamental transformation in organic synthesis. Halogenating agents are commonly employed for this purpose, with thionyl chloride and bis(trichloromethyl) carbonate being prominent examples.
Bis(trichloromethyl) carbonate , also known as triphosgene, serves as a solid and safer substitute for the highly toxic phosgene (B1210022) gas. wikipedia.orgdcfinechemicals.com It is a versatile reagent used in a variety of halogenation reactions. wikipedia.org For instance, it can be used to convert a sulfonic acid into a sulfonyl chloride. google.com A patented method describes the synthesis of 3-methylquinoline-8-sulfonyl chloride where bis(trichloromethyl) carbonate is used as the chlorinating agent in the presence of an organic amine. google.com The reaction proceeds over a period of 1-10 hours at a temperature range of 0-100 °C. google.com Another application involves the preparation of p-toluenesulfonyl chloride from its ammonium (B1175870) salt using bis(trichloromethyl) carbonate in an inert organic solvent with an organic alkali as a catalyst. google.com This method is noted for its mild reaction conditions and suitability for large-scale production. google.com
Thionyl chloride is a widely used reagent for the chlorination of sulfonic acids to produce sulfonyl chlorides. rsc.orgwikipedia.orgwikipedia.org The reaction is typically carried out in the presence of a catalyst like N,N-dimethylformamide (DMF) or pyridine (B92270). rsc.org The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. rsc.org However, thionyl chloride is a reactive and corrosive substance, which raises safety and environmental concerns. rsc.org Research has focused on developing greener approaches to mitigate these issues, such as using microreactor systems or recycling the gaseous byproducts. rsc.org In some procedures, an excess of thionyl chloride is used, and the reaction temperature can range from 30° to 150° C. google.comgoogle.com
The following table provides a comparative overview of these two halogenating agents:
| Feature | Bis(trichloromethyl) carbonate (Triphosgene) | Thionyl Chloride |
| Physical State | Solid wikipedia.orgdcfinechemicals.com | Liquid wikipedia.org |
| Advantages | Safer substitute for phosgene gas wikipedia.orgdcfinechemicals.com, Stable up to 200 °C wikipedia.org | Low cost, Gaseous byproducts are easily removed rsc.org |
| Disadvantages | Potentially toxic dcfinechemicals.com | Highly reactive and corrosive rsc.org |
| Reaction Conditions | Often requires a catalyst and specific temperature ranges google.comgoogle.com | Can be used neat or with a solvent, often with a catalyst rsc.org |
Alternative Activating Agents for Sulfonic Acid Conversion
Beyond traditional halogenating agents, research has explored alternative reagents for the conversion of sulfonic acids to sulfonyl chlorides, often with the goal of achieving milder reaction conditions and improved efficiency. One such notable agent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). organic-chemistry.orglookchem.com
A study has demonstrated that TAPC can efficiently convert a wide range of sulfonic acids, including aromatic and aliphatic variants, into their corresponding sulfonyl chlorides. organic-chemistry.orglookchem.com This method is performed under mild, solvent-free conditions at room temperature, offering high yields and short reaction times. organic-chemistry.org The process is also noted for its cost-effectiveness and the easy isolation of the final products. organic-chemistry.org A comparison with 2,4,6-trichloro-1,3,5-triazine (TCT) showed that TAPC provided superior yields and faster reaction times. organic-chemistry.orglookchem.com
The reaction with TAPC is proposed to proceed through the formation of an intermediate, which then undergoes nucleophilic attack by a chloride anion to yield the sulfonyl chloride. lookchem.com The addition of a small amount of potassium chloride (KCl) and a drop of water can enhance the reaction yield by increasing the concentration of the chloride anion. lookchem.com
Green Chemistry Approaches to this compound Synthesis or its Derivatives
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives has also benefited from these innovations.
Solvent-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. tandfonline.com Several methods for the synthesis of sulfonyl chlorides and their derivatives have been developed that operate under solvent-free conditions.
One notable example is the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides. organic-chemistry.orglookchem.com This reaction is carried out by simply grinding the sulfonic acid with TAPC in a mortar at room temperature, completely avoiding the need for a solvent. lookchem.com This method is not only environmentally friendly but also offers high efficiency and short reaction times. organic-chemistry.org
Another solvent-free approach involves the reaction of amines and alcohols with p-toluenesulfonyl chloride to form sulfonamides. semanticscholar.org These reactions can proceed at room temperature without the need for a catalyst or solvent, although a small amount of zinc oxide can be used to catalyze the reaction for less reactive amines. semanticscholar.org The synthesis of arylsulfonyl cyanides from sulfonyl chlorides has also been achieved under solvent-free conditions using potassium hexacyanoferrate(II) as a non-toxic cyanide source. tandfonline.com
Catalytic Synthesis Innovations (e.g., Visible-Light Catalysis, Metal-Free Conditions)
Catalysis plays a vital role in green chemistry by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. Recent innovations in this area, particularly the use of visible-light photocatalysis and metal-free catalysts, have shown great promise in the synthesis of sulfonyl chlorides and related compounds.
Visible-Light Catalysis utilizes the energy from visible light to drive chemical reactions, often with the help of a photocatalyst. mpg.deresearchgate.net This approach offers a sustainable alternative to traditional methods that often require high temperatures and harsh reagents. mpg.de A heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been successfully used to synthesize sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. mpg.deacs.org This method is tolerant of various functional groups and provides good to excellent yields. mpg.deacs.org Another example involves the use of a Cu₂O/TiO₂ photocatalyst for the direct synthesis of vinyl sulfones from alkenes and sulfonyl chlorides under visible light. bohrium.com This process is efficient and avoids the use of expensive and toxic catalysts. bohrium.com
Metal-Free Conditions are highly desirable in synthesis to avoid the potential for metal contamination in the final products, which is a significant concern in the pharmaceutical industry. rsc.orgorganic-chemistry.org Several metal-free methods for the synthesis of sulfonyl chlorides and their derivatives have been developed. For instance, the synthesis of 2-sulfonylquinolines can be achieved through a deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides under transition-metal-free conditions. mdpi.comresearchgate.netnih.gov This reaction uses a simple system of carbon disulfide (CS₂) and diethylamine (Et₂NH) to promote the reaction at room temperature. mdpi.comresearchgate.net Another metal-free approach involves the oxidative formation of aryl esters and sulfonates from acyl or sulfonyl chlorides and arylboronic acids, using K₂S₂O₈ as a catalyst and TBHP as an oxidant. organic-chemistry.org Furthermore, a continuous flow, metal-free protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen. nih.gov
The following table summarizes some of the innovative catalytic approaches:
| Catalytic Approach | Catalyst/Reagent | Substrates | Conditions | Key Advantages |
| Visible-Light Catalysis | Potassium poly(heptazine imide) | Arenediazonium salts, SO₂ | Visible light, Room temperature | Heterogeneous, Metal-free, Recyclable catalyst mpg.deacs.org |
| Cu₂O/TiO₂ | Alkenes, Sulfonyl chlorides | Visible light, Room temperature | Efficient, Avoids expensive catalysts bohrium.com | |
| Metal-Free Conditions | CS₂/Et₂NH | Quinoline N-oxides, Sulfonyl chlorides | Room temperature | Mild, Efficient, Wide substrate scope mdpi.comresearchgate.netnih.gov |
| K₂S₂O₈/TBHP | Acyl/Sulfonyl chlorides, Arylboronic acids | 80°C | Broad substrate tolerance, Operational simplicity organic-chemistry.org | |
| HNO₃/HCl/O₂ | Thiols, Disulfides | Continuous flow | Simple work-up, Good yields nih.gov |
Chemical Reactivity and Transformation Pathways Involving Quinoline 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfur Center
The electron-deficient sulfur atom of the sulfonyl chloride moiety in quinoline-2-sulfonyl chloride is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic organic chemistry, providing a straightforward route to various sulfonyl derivatives. The key transformation pathways include the formation of sulfonamides through reactions with amines and the synthesis of sulfonate esters via reactions with alcohols.
Formation of Quinoline-2-sulfonamides
The reaction of this compound with primary or secondary amines is a reliable method for the synthesis of quinoline-2-sulfonamides. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, proceeds by the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the expulsion of the chloride ion as a leaving group. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride generated during the reaction. acs.org
This compound reacts with primary amines to furnish N-substituted quinoline-2-sulfonamides. The reaction is generally efficient and tolerates a range of functional groups on the primary amine. For instance, reactions with various aliphatic and aromatic primary amines proceed smoothly to give the corresponding sulfonamides. The general scheme for this reaction involves the nucleophilic attack of the primary amine on the sulfonyl chloride, leading to the formation of a sulfonamide linkage.
Table 1: Synthesis of N-Aryl/Alkyl Quinoline-2-sulfonamides
| Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | N-Phenylquinoline-2-sulfonamide | Pyridine, 0-25 °C | Quantitative | nih.gov |
| p-Toluidine | N-(p-Tolyl)quinoline-2-sulfonamide | Pyridine, 0-25 °C | Quantitative | nih.gov |
| Benzylamine | N-Benzylquinoline-2-sulfonamide | Dichloromethane, Triethylamine, rt, 5 h | - | mdpi.com |
*Note: Data for the 8-sulfonyl chloride isomer is provided as a representative example of this reaction type.
Similarly, secondary amines react with this compound to yield N,N-disubstituted quinoline-2-sulfonamides. The reaction mechanism is analogous to that with primary amines. The use of cyclic secondary amines, such as piperidine (B6355638) and morpholine, is also well-established in the synthesis of related sulfonamide structures.
Table 2: Synthesis of N,N-Disubstituted Quinoline-2-sulfonamides
| Secondary Amine | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | 2-(Piperidin-1-ylsulfonyl)quinoline | - | - | |
| Morpholine | 2-(Morpholinosulfonyl)quinoline | - | - |
*Note: Data for a related quinoline (B57606) sulfonyl chloride is provided as an illustrative example.
Quinoline-2-sulfonamides that bear a suitably positioned nucleophilic amine group can undergo intramolecular cyclization reactions to form novel heterocyclic systems. In these reactions, the sulfonamide is first formed by the reaction of this compound with a diamine or an amino alcohol. The newly installed sulfonamide then participates in a subsequent intramolecular reaction. For example, a sulfonamide derived from a diamine can cyclize to form a fused ring system, a transformation often promoted by a catalyst or specific reaction conditions. This strategy allows for the construction of complex, polycyclic molecules containing the quinoline scaffold. While specific examples for this compound are not abundant in the cited literature, the general principle of intramolecular cyclization of sulfonamides is a known synthetic strategy. shaalaa.com
Synthesis of Quinoline-2-sulfonate Esters
Quinoline-2-sulfonate esters are formed through the reaction of this compound with alcohols or phenols. This esterification reaction is typically carried out in the presence of a base to scavenge the HCl byproduct. researchgate.net The resulting sulfonate esters are themselves valuable intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.
The reaction of this compound with alcohols provides the corresponding alkyl quinoline-2-sulfonates. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. This transformation is a standard method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. nih.gov While the general reaction is well-established, specific examples detailing the reaction of this compound with various alcohols are not extensively documented in the provided search results. However, the synthesis of sulfonate esters from phenols and other sulfonyl chlorides is a common and analogous transformation.
Table 3: Synthesis of Quinoline-2-sulfonate Esters
| Alcohol/Phenol (B47542) | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol | Phenyl quinoline-2-sulfonate | - | - | |
| Methanol | Methyl quinoline-2-sulfonate | - | - |
*Note: Data for the synthesis of aryl benzenesulfonate (B1194179) esters is provided as a representative example of this reaction class.
Esterification with Phenols
This compound readily reacts with phenols to form the corresponding sulfonate esters. This transformation, a type of O-sulfonylation, is a standard method for converting phenols into derivatives that are useful in further synthetic applications, such as cross-coupling reactions where the sulfonate group acts as a leaving group. researchgate.net The reaction typically proceeds by nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
The efficiency of the esterification can be influenced by the electronic nature of both the phenol and the sulfonyl chloride. Generally, the reaction is carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. researchgate.net A variety of sulfonyl chlorides, including those with both electron-donating and electron-withdrawing substituents, can be successfully reacted with a diverse range of phenols, resulting in good to excellent yields of the sulfonate ester products. researchgate.net For instance, the reaction of tosyl chloride with 2-chlorophenol (B165306) yields the corresponding sulfonate in 89% yield, while the reaction with the more electron-withdrawn 2-nitrophenol (B165410) gives a more modest yield of 73%. researchgate.net
Table 1: Examples of Sulfonate Ester Synthesis from Sulfonyl Chlorides and Phenols researchgate.net
| Sulfonyl Chloride | Phenol | Yield (%) |
|---|---|---|
| Tosyl chloride | 2-Chlorophenol | 89 |
| Tosyl chloride | 2-Nitrophenol | 73 |
Generation of Quinoline-2-sulfonic Acid Derivatives
Hydrolysis to Sulfonic Acid
This compound, like other sulfonyl chlorides, undergoes hydrolysis to yield the corresponding quinoline-2-sulfonic acid. This reaction involves the nucleophilic attack of water on the sulfur atom. The process can occur via a neutral hydrolysis (solvolysis) or be base-catalyzed (alkaline hydrolysis). rsc.org The mechanism for both pathways is generally considered to be SN2, involving a transition state where the nucleophile (water or hydroxide (B78521) ion) is forming a bond to sulfur as the chloride ion bond is breaking. rsc.orgacs.org
The rate of hydrolysis is dependent on factors such as pH and temperature. rsc.org The hydrolysis of a sulfonyl chloride molecule in water produces protons, making the reaction amenable to being monitored by methods such as conductimetry. cdnsciencepub.com While the reaction is fundamental, controlling the conditions is crucial, as the generated sulfonic acid can be highly reactive. The exothermic nature of the hydrolysis, particularly alkaline hydrolysis, requires careful management due to the initial inertia between the organic and aqueous phases. google.com
Reaction with Thiols to Form Thiosulfonates
This compound can react with thiols (mercaptans) to produce quinoline-2-thiosulfonates. This reaction is an effective method for the formation of a sulfur-sulfur bond. The reaction proceeds through the nucleophilic attack of the thiol sulfur on the electrophilic sulfonyl sulfur, displacing the chloride. This method provides a direct route for converting thiols into their corresponding thiosulfonates under oxidative conditions. capes.gov.br The use of specific reagents can facilitate this transformation, offering good to excellent yields and short reaction times. capes.gov.br Thiosulfonates themselves are valuable intermediates in organic synthesis.
Carbon-Carbon Bond Forming Reactions
Friedel-Crafts Sulfonylation with Aromatic Systems
The Friedel-Crafts sulfonylation is a classical method for forming aryl sulfones, involving the reaction of a sulfonyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). wikipedia.orgscispace.com The Lewis acid activates the sulfonyl chloride, facilitating electrophilic attack on the aromatic ring. masterorganicchemistry.com
However, applying the Friedel-Crafts reaction to quinoline derivatives, including this compound, presents significant challenges. The nitrogen atom in the quinoline ring is a Lewis base, which can react with and neutralize the Lewis acid catalyst. quora.com This deactivation of the catalyst effectively hinders the desired sulfonylation reaction on a separate aromatic system. The formation of a complex between the quinoline nitrogen and the Lewis acid prevents the generation of the necessary electrophile for the Friedel-Crafts reaction to proceed. quora.com Therefore, direct Friedel-Crafts sulfonylation using this compound as the electrophile with other aromatic systems is generally not a viable synthetic route under standard conditions.
Reaction with Organometallic Reagents for Sulfone Synthesis
A more effective strategy for forming carbon-sulfur bonds, leading to the synthesis of sulfones, involves the reaction of this compound with organometallic reagents. This approach circumvents the issues associated with Friedel-Crafts conditions. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are powerful nucleophiles that can readily attack the electrophilic sulfur atom of the sulfonyl chloride. nih.govchemistrysteps.com
This reaction provides a versatile and widely applicable method for synthesizing unsymmetrical sulfones. thieme-connect.com The coupling of sulfonyl chlorides with various organometallic reagents, including organozinc and organoboron compounds, has been successfully demonstrated, often catalyzed by transition metals like copper or palladium. thieme-connect.com Specifically, the reaction of aryl sulfonyl chlorides with Grignard reagents is a straightforward, catalyst-free method for producing sulfones. researchgate.net In the context of quinoline chemistry, copper-catalyzed C-H bond activation has been utilized to synthesize 2-aryl sulfonyl quinolines from quinoline N-oxides and aryl sulfonyl chlorides. nih.govsigmaaldrich.comacs.org Furthermore, the direct reaction of this compound with a suitable organometallic reagent would provide a direct entry to C2-substituted quinoline sulfones, which are significant motifs in medicinal chemistry. nih.govmdpi.com
Table 2: Synthesis of Sulfones from Sulfonyl Chlorides and Organometallic Reagents
| Sulfonyl Chloride Type | Organometallic Reagent | Product | Key Features |
|---|---|---|---|
| Aromatic | Grignard Reagent | Aryl-Alkyl/Aryl-Aryl Sulfone | Generally catalyst-free, good yields. researchgate.net |
| Aromatic | Organozinc Reagent | Diaryl Sulfone | Often requires a copper catalyst. thieme-connect.com |
| Aromatic | Arylboronic Acid | Diaryl Sulfone | Can be catalyzed by palladium or copper. thieme-connect.com |
Coupling Reactions via Sulfonyl Radicals or Anions
This compound can theoretically serve as a precursor to both quinoline-2-sulfonyl radicals and quinoline-2-sulfonyl anions, which can participate in coupling reactions. While direct studies initiating such reactions from this compound are not extensively documented, the reactivity can be inferred from general transformations of aryl sulfonyl chlorides.
A notable strategy for forming related compounds involves the in situ generation of nucleophilic sulfonyl anions from various sulfonyl chlorides. In a recently developed method, 2-sulfonylquinolines are synthesized through a deoxygenative C2-H sulfonylation of quinoline N-oxides. mdpi.comnih.gov This reaction is promoted by carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH) and proceeds under mild, transition-metal-free conditions. mdpi.comresearchgate.net Mechanistic studies suggest that the sulfonyl chloride reacts with an intermediate formed from CS₂ and Et₂NH to release a nucleophilic sulfonyl anion (ArSO₂⁻). mdpi.com This anion then couples with the activated quinoline N-oxide. mdpi.com Although this method synthesizes 2-sulfonylquinolines rather than using this compound as a starting material, it validates the principle of generating a sulfonyl anion from a sulfonyl chloride for subsequent coupling. The reaction exhibits broad scope, successfully coupling various substituted aryl and heteroaryl sulfonyl chlorides. mdpi.com
Control experiments using radical inhibitors like TEMPO in similar systems have shown no significant decrease in product yield, suggesting that for certain transformations, the pathway likely proceeds through an anionic intermediate rather than a free radical mechanism. mdpi.com
Conversely, the generation of sulfonyl radicals from sulfonyl chlorides is a well-established process, often initiated by visible light and a photocatalyst. google.com These radicals are valuable for additions to unsaturated systems. A patented method describes a visible-light-induced reaction between a quinoline compound and a sulfonyl chloride, where a carbon-centered radical is first generated on the quinoline which then attacks the sulfonyl chloride to form the C-S bond. google.com While this is the reverse of generating a sulfonyl radical from this compound for coupling, it highlights the compatibility of the quinoline and sulfonyl chloride moieties within radical processes.
Table 1: Examples of 2-Sulfonylquinolines Synthesized via in situ Sulfonyl Anion Generation mdpi.com
| Sulfonyl Chloride Precursor | Quinoline N-oxide | Product | Yield (%) |
| p-Toluenesulfonyl chloride | Quinoline N-oxide | 2-(p-Tolylsulfonyl)quinoline | 85 |
| 4-Methoxyphenylsulfonyl chloride | Quinoline N-oxide | 2-((4-Methoxyphenyl)sulfonyl)quinoline | 73 |
| 4-Fluorophenylsulfonyl chloride | Quinoline N-oxide | 2-((4-Fluorophenyl)sulfonyl)quinoline | 83 |
| 3-Bromophenylsulfonyl chloride | Quinoline N-oxide | 2-((3-Bromophenyl)sulfonyl)quinoline | 76 |
| Thiophene-2-sulfonyl chloride | Quinoline N-oxide | 2-(Thiophen-2-ylsulfonyl)quinoline | 62 |
Heterocyclic Ring Formation and Modification
The this compound moiety can be a key component in the synthesis of more complex heterocyclic systems. Its reactivity allows for its incorporation into cyclocondensation and annulation strategies, leading to novel fused and modified ring structures.
This compound is expected to react readily with bifunctional nucleophiles, such as diamines or amino alcohols, to form new heterocyclic rings through cyclocondensation. The sulfonyl chloride group serves as an electrophilic site for initial reaction with one nucleophilic group, forming a sulfonamide linkage. A subsequent intramolecular reaction with the second nucleophilic group can lead to ring closure.
While specific examples starting from this compound are not prevalent in the reviewed literature, the reactivity of the isomeric quinoline-8-sulfonyl chloride provides a clear precedent. researchgate.net Quinoline-8-sulfonyl chloride reacts with hydrazine (B178648) and phenylhydrazine (B124118) to yield the corresponding quinoline-8-sulfonyl hydrazides. researchgate.net These intermediates, possessing a free amino group, can then undergo cyclocondensation. For instance, reaction of the derived hydrazones with chloroacetyl chloride or mercaptoacetic acid leads to the formation of β-lactam and thiazolidinone rings, respectively, fused to the sulfonamide nitrogen. researchgate.net This demonstrates the utility of the quinoline sulfonyl group in facilitating the construction of new heterocyclic frameworks. A similar reaction pathway is highly plausible for this compound derivatives.
Table 2: Heterocyclic Derivatives from Quinoline-8-sulfonyl Hydrazide researchgate.net
| Hydrazide Derivative | Reagent | Resulting Heterocycle |
| Quinoline-8-sulfonyl hydrazide | Hydrazine | Quinoline-8-sulfonyl hydrazide |
| Quinoline-8-sulfonyl hydrazide | Phenylhydrazine | N'-Phenylquinoline-8-sulfonohydrazide |
| Acetone Quinoline-8-sulfonohydrazone | Chloroacetyl chloride | β-Lactam derivative |
| Acetone Quinoline-8-sulfonohydrazone | Mercaptoacetic acid | Thiazolidinone derivative |
Annulation Strategies Involving Quinoline-2-sulfonyl Moiety
Annulation reactions are powerful methods for constructing cyclic systems. In principle, the quinoline-2-sulfonyl group can participate in annulation strategies either as an activating group or as a leaving group to facilitate ring formation. For instance, the sulfonyl group can activate adjacent positions for nucleophilic attack or deprotonation, setting the stage for an intramolecular cyclization.
Literature on specific annulation strategies that hinge on the reactivity of a pre-existing quinoline-2-sulfonyl group is limited. However, related methodologies point to its potential. For example, cascade reactions initiated by sulfonyl radicals have been used to construct complex fused systems like indolo[1,2-a]quinolines. rsc.org In these cases, an aryl sulfonyl radical is generated from a sulfonyl hydrazide and adds to an alkyne, initiating a cascade of cyclizations to build the final polycyclic structure. rsc.org While the sulfonyl group is introduced during this process, it showcases the compatibility of sulfonyl radicals in complex ring-forming sequences that build upon quinoline-like precursors.
Another approach involves using sulfones as key intermediates in annulation routes to build quinoline derivatives. elsevierpure.com These strategies suggest that the stable sulfone, which can be derived from this compound, could be a valuable linchpin in multi-step annulation syntheses.
Reductive Transformations of this compound
Reduction of the sulfonyl chloride functional group offers a pathway to other sulfur-containing functionalities, notably sulfinic acids and sulfonyl radicals, which have their own distinct reactivity profiles.
The reduction of sulfonyl chlorides to their corresponding sulfinic acids is a standard transformation in organic chemistry. This process typically involves the use of reducing agents like sodium sulfite (B76179) or zinc dust. Applying this to this compound would yield quinoline-2-sulfinic acid. This product is valuable as it can serve as a nucleophilic source of the quinolinylsulfonyl group in substitution reactions or as a precursor for generating sulfonyl radicals under different conditions. nih.govresearchgate.net
While direct literature detailing the reduction of this compound is scarce, the reverse reaction—the oxidative chlorination of a thiol or disulfide to form a sulfonyl chloride—is a known method for preparing azinesulfonyl chlorides, including quinoline derivatives. researchgate.net Furthermore, the hydrolysis of quinoline-8-sulfonyl chloride to its corresponding sulfonic acid is a documented reaction, indicating the susceptibility of the S-Cl bond to cleavage. researchgate.net The controlled reduction to the sulfinic acid state remains a plausible and synthetically useful transformation.
As mentioned previously, sulfonyl radicals are highly useful intermediates in organic synthesis. These can be generated from sulfonyl chlorides through various methods, including photoredox catalysis or treatment with radical initiators. google.com The generation of a quinoline-2-sulfonyl radical from this compound would provide a reactive species capable of engaging in a variety of transformations not accessible through ionic pathways.
Visible-light-mediated processes are particularly effective for generating sulfonyl radicals from sulfonyl chlorides for use in sulfonylation reactions. google.com A patented method uses a photocatalyst like benzophenone (B1666685) under visible light to initiate the reaction between a quinoline and a sulfonyl chloride. google.com Although in that specific instance the initial radical is formed on the quinoline, it establishes that the components are stable and reactive under radical-generating conditions. Therefore, it is highly probable that this compound could be selectively excited or react with a suitable catalyst to extrude a chlorine radical, thereby forming the desired quinoline-2-sulfonyl radical for use in subsequent coupling or cyclization reactions.
Strategic Applications of Quinoline 2 Sulfonyl Chloride As a Versatile Reagent
Synthesis of Biologically Relevant Scaffolds (as Synthetic Intermediates)
The quinoline (B57606) nucleus is a prominent feature in numerous natural products and pharmacologically active molecules. mdpi.com Quinoline-2-sulfonyl chloride serves as a key building block for the introduction of the quinoline moiety and a sulfonamide linker, which are crucial for the biological activity of the resulting compounds.
Preparation of Sulfonamide-Containing Heterocycles
This compound is extensively used in the synthesis of sulfonamide-containing heterocycles. The reaction of this compound with various amines or amine-containing heterocyclic precursors readily forms the corresponding sulfonamides. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net
A notable application is the synthesis of novel sulfonamides with potential biological activities. For instance, a series of N-(quinolin-8-yl)-benzenesulfonamides and related derivatives have been prepared by reacting the corresponding aminoquinoline with sulfonyl chlorides. giqimo.com Research has also demonstrated the synthesis of quinoline-sulfonamide hybrids as potential antibacterial agents. In one study, N-(7-chloro-quinolin-4-yl)-benzene-1,4-diamine was reacted with various substituted benzene (B151609) sulfonyl chlorides in the presence of triethylamine (TEA) and dimethylformamide (DMF) to yield a series of quinoline-sulfonamide hybrids. nih.govrsc.org
Furthermore, this compound can be used to construct more complex heterocyclic systems. For example, it can be reacted with amino acid hydrazides to form sulfonylated carbohydrazides, which can then be cyclized to afford heterocycles like 1,3,4-oxadiazoles. researchgate.net
A recent development has shown a mild and efficient, transition-metal-free protocol for the preparation of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides, induced by carbon disulfide and diethylamine (B46881). mdpi.comresearchgate.net This method expands the scope of accessible sulfonylated quinolines. mdpi.com
Table 1: Synthesis of Sulfonamide-Containing Heterocycles
| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |
| Quinoline N-oxide | p-Toluenesulfonyl chloride | CS₂, Et₂NH, DCM, rt, 15-30 min | 2-(p-Tolylsulfonyl)quinoline | 85 | mdpi.com |
| Quinoline N-oxide | 4-Bromobenzenesulfonyl chloride | CS₂, Et₂NH, DCM, rt, 15-30 min | 2-((4-Bromophenyl)sulfonyl)quinoline | 78 | mdpi.com |
| N-(7-chloro-quinolin-4-yl)-benzene-1,4-diamine | Substituted benzene sulfonyl chloride | TEA, DMF, 25 °C, 24 h | 4-Anilinoquinoline-sulfonamide hybrids | >90 | nih.gov |
| 8-Aminoquinoline (B160924) | Benzenesulfonyl chloride | Pyridine, 110-120 °C, 30 min | N-Quinolin-8-yl-benzenesulfonamide | 85-90 | giqimo.com |
Construction of Quinoline-Fused Ring Systems
The reactivity of the sulfonyl group in quinoline sulfonamides can be harnessed to construct fused polycyclic systems. These reactions often involve intramolecular cyclization or cycloaddition strategies. For instance, derivatives of this compound can be used to prepare precursors for the synthesis of fused heterocyclic systems such as pyranopyrazoles and pyranoimidazoles incorporated into a quinoline framework. ekb.eg
In one approach, 8-hydroxyquinoline-5-sulfonyl chloride was reacted with various nucleophiles like 2-cyanoacetic acid hydrazide, and the resulting intermediates were then subjected to cyclocondensation reactions with arylidene malononitriles to afford fused pyrano[2,3-c]pyrazole and pyrano[3,2-d]imidazole systems. ekb.eg
Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from anilines and alkynes, with the nitrogen atom bearing a sulfonyl group derived from a quinoline sulfonyl chloride. This method allows for the synthesis of 3-functionalized quinolines, which can be precursors to fused systems. The use of various electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) leads to the formation of 3-halo-, 3-seleno-, or 3-thio-substituted quinolines. nih.gov
Role in Ligand Synthesis for Catalysis
The quinoline moiety is a privileged scaffold in the design of chiral ligands for asymmetric catalysis due to its rigid structure and the coordinating ability of the nitrogen atom. This compound provides a convenient entry point for the synthesis of novel chiral ligands.
Chiral Quinoline-2-sulfonyl Derivatives as Ligand Precursors
The reaction of this compound with chiral amines or amino alcohols is a straightforward method for preparing chiral sulfonamide-based ligand precursors. These precursors can then be used directly as ligands or further modified to create more complex ligand architectures.
A significant example is the synthesis of camphor (B46023) sulfonamide-based quinoline ligands. These are prepared by reacting a chiral diamine, such as 1,2-cyclohexanodiamine, with camphorsulfonyl chloride, followed by a Friedländer annulation to construct the quinoline ring. thieme-connect.com While this example uses camphorsulfonyl chloride, the principle can be extended to using this compound with a chiral amine to generate similar ligand structures directly. The resulting ligands have been successfully applied in asymmetric additions of organozinc reagents to aldehydes. thieme-connect.com
Development of Sulfonamide-Based Ligands
The sulfonamide group itself can act as a coordinating group in metal complexes, making quinoline sulfonamides attractive candidates for the development of novel ligands. The nitrogen atom of the sulfonamide can be deprotonated to form a sulfonamidate anion, which can then coordinate to a metal center. giqimo.comscielo.br
For example, sulfonamides derived from 8-aminoquinoline and various sulfonyl chlorides have been used to synthesize Ni(II), Cu(II), and Zn(II) complexes. giqimo.comscielo.br In these complexes, the sulfonamide acts as a bidentate ligand, coordinating through the quinoline nitrogen and the deprotonated sulfonamide nitrogen. giqimo.comscielo.br This demonstrates the potential of quinoline-2-sulfonamide (B2406459) derivatives to act as versatile ligands for a range of transition metals.
The development of such ligands is crucial for advancing the field of catalysis, as the electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on both the quinoline ring and the sulfonyl group.
Table 2: Examples of Ligands and Complexes Derived from Quinoline Sulfonyl Chlorides
| Ligand/Complex Type | Synthetic Precursors | Key Features | Application/Potential Application | Reference |
| Camphor sulfonamide-based quinoline ligands | Cyclohexyldiamine, arylsulfonyl chloride, camphorsulfonyl methyl chloride | Chiral C₂-symmetric ligands | Asymmetric 1,2-addition of organozinc reagents to aldehydes | thieme-connect.com |
| Ni(II) complexes with N-quinolin-8-yl-sulfonamides | 8-Aminoquinoline, benzenesulfonyl chloride, Ni(II) chloride | Octahedral Ni(II) complexes with bidentate sulfonamide ligands | Catalysis, material science | giqimo.com |
| Cu(II) and Zn(II) complexes with N-(8-quinolyl)sulfonamides | 8-Aminoquinoline, 4-nitrobenzenesulfonylchloride, Cu(II)/Zn(II) salts | Tetrahedral metal complexes with bidentate sulfonamide ligands | Catalysis, biological studies | scielo.br |
Application in Polymer Chemistry and Material Science (Focus on Synthetic Incorporation)
The incorporation of quinoline moieties into polymers can impart desirable properties such as thermal stability, fluorescence, and metal-ion sensing capabilities. The reactive nature of this compound makes it a candidate for the functionalization of polymers or as a monomer in polymerization reactions.
While the direct synthetic incorporation of this compound into polymers is not extensively documented in the reviewed literature, the principle of using sulfonyl chlorides for polymer modification is established. For example, polymer-bound sulfonyl chloride resins are commercially available and used for scavenging amines or for the solid-phase synthesis of sulfonamides. sigmaaldrich.com
Theoretically, this compound could be used to functionalize polymers containing nucleophilic groups, such as amines or hydroxyls. This would covalently attach the quinoline sulfonamide moiety to the polymer backbone, potentially creating new materials with applications in areas like catalysis, metal ion extraction, or as fluorescent sensors.
Furthermore, if a derivative of this compound containing a polymerizable group (e.g., a vinyl or styryl group) were synthesized, it could be copolymerized with other monomers to introduce the quinoline sulfonamide unit directly into the polymer chain. Quinolines are known to be present in functional materials, and the development of such quinoline-containing polymers represents a promising area for future research. mdpi.com
Incorporation into Functional Polymers
While direct polymerization of this compound is not common, it serves as a crucial precursor to monomers used in advanced polymerization techniques, specifically multicomponent polymerizations (MCPs). The sulfonyl chloride is readily converted to the corresponding sulfonyl azide (B81097), which then becomes a key ingredient in constructing complex, functional polymers.
Multicomponent polymerizations are powerful methods for creating polymers with diverse structures and functionalities in a single, efficient step. acs.org The MCPs of diynes, disulfonyl azides, and other small molecules can generate heteroatom-rich polymers with high molecular weights and in high yields. acs.orgrsc.org For instance, the polymerization involving disulfonyl azides, diynes, and 2-aminobenzonitrile (B23959) produces quinoline-containing poly(N-sulfonylimine)s. acs.org These polymers often exhibit unique properties, such as fluorescence, making them suitable for applications like chemical sensing. acs.orgscut.edu.cn The use of a monomer derived from this compound would embed the specific electronic and structural properties of the quinoline-2-sulfonyl moiety into the polymer backbone.
| Polymer Type | Monomer Components (Illustrative) | Key Polymer Features |
| Poly(N-sulfonylimine)s | Diyne, Disulfonyl Azide (e.g., from this compound), 2-Aminobenzonitrile | Quinoline-containing backbone, High molecular weight (up to 37,700 g/mol ), Fluorescent properties, Potential for chemical sensing (e.g., Ru³⁺ detection) acs.orgscut.edu.cn |
| Poly(sulfonyl amidine)s | Diyne, Disulfonyl Azide, Ammonium (B1175870) Chloride (NH₄Cl) | Utilizes simple inorganic salt as a nitrogen source, High molecular weight (up to 47,100 g/mol ), High yields (up to 96%) scut.edu.cn |
| Poly(N-acylsulfonamide)s | Diyne, Disulfonyl Azide, N-protected Isatin | Oxindole-containing backbone, Solid-state emission properties rsc.org |
Synthesis of Surface Modifying Agents
The high reactivity of the sulfonyl chloride group makes this compound a suitable candidate for the synthesis of surface modifying agents. Surfaces functionalized with nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily treated with the sulfonyl chloride. This reaction forms stable, covalent sulfonate ester or sulfonamide linkages, respectively.
This process allows for the permanent grafting of the quinoline moiety onto a variety of substrates, including silica, glass, and polymer resins. Such modified surfaces would exhibit the distinct properties of the quinoline ring, which could include altered hydrophobicity, specific metal chelation capabilities, or unique spectroscopic signatures. An example of this concept is the use of polymer-bound sulfonyl chlorides, where the sulfonyl chloride group is attached to a solid support, enabling its use in solid-phase synthesis or as a scavenger resin. sigmaaldrich.com By tethering this compound to a surface, one can create tailored materials for applications in chromatography, catalysis, or sensing.
Precursor for Advanced Organic Reagents and Building Blocks
This compound is not only used for direct derivatization but also serves as a starting material for the creation of other highly useful reagents and reactive species.
One of the most powerful applications of sulfonyl chlorides is their conversion into sulfonyl azides. The reaction of this compound with an azide source, typically sodium azide, provides Quinoline-2-sulfonyl azide. ekb.eg This transformation is critical because sulfonyl azides are key partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." beilstein-journals.orgacs.org
Click chemistry allows for the rapid, efficient, and highly selective joining of two different molecular fragments under mild conditions. acs.orgnih.gov By converting the sulfonyl chloride into a sulfonyl azide, the quinoline-2-sulfonyl unit can be "clicked" onto any molecule containing a terminal alkyne. This reaction forms a stable 1,2,3-triazole ring that links the two fragments. acs.orgnih.gov This methodology is exceptionally valuable for synthesizing complex molecules, including bioconjugates and novel pharmaceutical candidates, due to its high yields and tolerance of a wide range of other functional groups. beilstein-journals.org
| Reaction Type | Reactant 1 | Reactant 2 | Product | Significance |
| Azide Synthesis | This compound | Sodium Azide (NaN₃) | Quinoline-2-sulfonyl azide | Creates the necessary precursor for click reactions ekb.eg |
| CuAAC "Click" Reaction | Quinoline-2-sulfonyl azide | Terminal Alkyne (R-C≡CH) | 1,4-disubstituted 1,2,3-triazole | Efficiently and covalently links the quinoline moiety to diverse molecular scaffolds beilstein-journals.orgacs.org |
The sulfonyl chloride group itself can be used to generate reactive intermediates for subsequent chemical reactions. In certain synthetic strategies, a sulfonyl chloride can act as an activating agent. For example, in the synthesis of 2-sulfonylquinolines from quinoline N-oxides, an aryl sulfonyl chloride can attack the oxygen atom of the N-oxide. rhhz.netmdpi.com This creates a highly reactive intermediate that is readily attacked by a nucleophile at the C2 position of the quinoline ring. rhhz.net This demonstrates the role of the sulfonyl chloride not just as a source of a sulfonyl group, but as a promoter for complex bond formations. mdpi.com
Furthermore, the fundamental reactivity of this compound with nucleophiles is a reliable method for creating a variety of derivatives. Its reaction with amines or alcohols is a standard method for producing the corresponding sulfonamides and sulfonate esters, respectively. heteroletters.org These reactions are often high-yielding and allow for the introduction of a wide array of substituents, making this compound a versatile intermediate for building libraries of related compounds for further study. ajol.info
| Nucleophile | Reagent Type | Product Class |
| R-NH₂ | Primary/Secondary Amine | N-substituted Sulfonamide |
| R-OH | Alcohol/Phenol (B47542) | Sulfonate Ester |
| H₂O | Water | Sulfonic Acid |
Advanced Mechanistic Investigations and Computational Modeling of Quinoline 2 Sulfonyl Chloride Reactions
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of quinoline-2-sulfonyl chloride is fundamental to its application in organic synthesis. Recent studies have focused on its role in the formation of 2-sulfonylquinolines, providing insights into the step-by-step processes that govern these transformations.
The concept of nucleophilic acyl substitution, a cornerstone of carbonyl chemistry, provides a useful framework for understanding the reactivity of sulfonyl chlorides. nih.gov In this type of mechanism, a nucleophile attacks the electrophilic center, leading to a tetrahedral intermediate which then collapses, expelling a leaving group. For sulfonyl chlorides, the sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
A recently developed method for synthesizing 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides, where a sulfonyl chloride acts as both an activator and a sulfonylating agent. In the proposed mechanism, the initial step involves the activation of the quinoline N-oxide. The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This step is analogous to the nucleophilic attack on a carbonyl carbon in a classic nucleophilic acyl substitution reaction. This attack forms a key intermediate, which sets the stage for the subsequent sulfonylation at the C2 position of the quinoline ring.
The general two-step addition-elimination mechanism provides a foundational model for these reactions. nih.gov
Addition Step: A nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient intermediate with a pentacoordinate sulfur center.
Elimination Step: The intermediate collapses, reforming a sulfur-oxygen double bond and ejecting the most stable leaving group, which in the case of this compound is the chloride ion (Cl⁻).
This reactivity pattern underscores the role of this compound as a potent electrophile in substitution reactions.
While ionic pathways like nucleophilic substitution are common, radical mechanisms represent an alternative route for sulfonylation reactions. The involvement of sulfonyl radicals can lead to unique reactivity and product profiles. However, the specific reaction pathway is highly dependent on the conditions and substrates involved.
In the context of the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides, the potential for a radical-mediated process was explicitly investigated. To determine if the reaction proceeds through a free radical pathway, control experiments were conducted using radical inhibitors.
| Radical Inhibitor Used | Effect on Product Yield | Conclusion |
|---|---|---|
| TEMPO | No significant decrease | The reaction does not likely proceed via a free radical pathway. |
| BHT | No significant decrease |
The results, showing no significant impact on the reaction's efficiency, strongly suggest that a radical pathway is not the primary mechanism for this specific transformation. This finding highlights that while sulfonyl chlorides can be precursors to sulfonyl radicals under certain conditions (e.g., photolysis or with specific initiators), their reaction with quinoline N-oxides in the described system follows a non-radical, likely ionic, pathway.
Transition state analysis is a powerful computational tool used to map the energy landscape of a reaction, identifying the highest-energy structures (transition states) that connect reactants, intermediates, and products. By calculating the geometry and energy of these fleeting structures, chemists can gain deep insights into reaction barriers, kinetics, and the origins of selectivity.
For reactions involving this compound, transition state analysis could be used to:
Determine the activation energy for the initial nucleophilic attack on the sulfur atom.
Compare the energy barriers for competing pathways, such as ionic versus radical mechanisms.
Understand the influence of substituents on the quinoline ring or the nucleophile on the reaction rate.
Despite the utility of this method, specific transition state analyses for key reactions of this compound have not been detailed in the surveyed scientific literature. Such studies would be a valuable area for future research to provide a more quantitative understanding of its reactivity.
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties and elucidating complex reaction mechanisms where experimental observation is difficult.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their geometry, energy, and other properties. DFT studies on this compound could provide valuable data on:
Optimized Molecular Geometry: Predicting bond lengths and angles with high accuracy.
Electron Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reactivity.
While DFT has been applied to study related compounds like quinoline-sulfonamides, detailed DFT studies focusing specifically on the reactivity of this compound are not prominently available in the current literature. These calculations would be instrumental in corroborating experimentally proposed mechanisms and in the rational design of new reactions.
Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the orbitals involved in chemical bonding and reactions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile).
LUMO: The energy and location of the LUMO indicate the molecule's ability to act as an electron acceptor (electrophile). The LUMO of this compound is expected to be centered on the sulfonyl group, particularly the sulfur atom, marking it as the primary site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical reactivity descriptor. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
| Analysis Type | Information Gained | Predicted Relevance for this compound |
|---|---|---|
| HOMO Analysis | Identifies primary sites for electrophilic attack. | Likely located on the quinoline ring system. |
| LUMO Analysis | Identifies primary sites for nucleophilic attack. | Expected to be localized on the electrophilic sulfur atom of the -SO₂Cl group. |
| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. | A quantitative measure to compare its reactivity with other sulfonyl chlorides. |
Further reactivity descriptors, such as Fukui functions, can be derived from MO analysis to provide even more specific predictions about which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. As with DFT and transition state studies, specific published MO analyses for this compound are not readily found, representing an opportunity for future computational investigation.
Kinetic and Thermodynamic Aspects of this compound Transformations
Quantitative kinetic and thermodynamic data for reactions directly involving this compound as a reactant are scarce in the reviewed literature. The existing studies primarily describe synthetic methodologies and product yields under specific conditions rather than determining fundamental reaction parameters.
Specific data on the reaction rates and activation energies for transformations of this compound could not be located in the surveyed scientific literature. General studies on the solvolysis of arenesulfonyl chlorides indicate that these reactions often proceed via an SN2 mechanism, and their rates are influenced by the electronic and steric nature of substituents. However, direct kinetic measurements for this compound are not provided.
It is also noted that aliphatic sulfonyl chlorides, such as methanesulfonyl chloride, were found to be unsuitable for certain reactions like the deoxygenative C2-sulfonylation of quinoline N-oxides, indicating that the product distribution is highly dependent on the nature of the sulfonyl chloride used. mdpi.com
Table 1: Illustrative Product Yields in the Synthesis of 2-Sulfonylquinolines from Quinoline N-Oxides and Various Sulfonyl Chlorides
| Sulfonyl Chloride Reactant | Product | Yield (%) |
| Di-substituted aryl sulfonyl chloride (example 1) | 2-(Aryl)sulfonylquinoline | 79 |
| Di-substituted aryl sulfonyl chloride (example 2) | 2-(Aryl)sulfonylquinoline | 74 |
| Thiophene-2-sulfonyl chloride | 2-(Thiophen-2-yl)sulfonylquinoline | 62 |
This table is illustrative and based on reactions where 2-sulfonylquinolines are synthesized from quinoline N-oxides, not from this compound as a starting material. The data is intended to provide a qualitative sense of product favorability in related systems. mdpi.com
Stereochemical Implications in this compound Chemistry
There is a notable absence of specific research in the surveyed literature concerning the stereochemical implications of reactions involving this compound. The existing body of work does not provide details on stereoselective reactions, the formation of chiral centers, or the resolution of enantiomers in the context of this specific compound. General principles of asymmetric synthesis and chiral resolution are well-established in organic chemistry, but their direct application to this compound has not been reported.
Analytical and Spectroscopic Elucidation in Quinoline 2 Sulfonyl Chloride Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Products
NMR spectroscopy is a cornerstone for the unambiguous structure elucidation of organic molecules. In the context of quinoline-2-sulfonyl chloride chemistry, ¹H, ¹³C, and various heteronuclear NMR techniques are employed to confirm the successful formation of desired products and to ascertain their precise substitution patterns.
¹H NMR Spectroscopic Analysis of Reaction Products
Proton NMR (¹H NMR) provides valuable information about the chemical environment of hydrogen atoms within a molecule. In the analysis of 2-sulfonylquinoline derivatives, the signals corresponding to the protons of the quinoline (B57606) ring are of particular diagnostic importance. For instance, in a series of 2-((aryl)sulfonyl)quinolines, the proton signals of the quinoline moiety typically appear in the aromatic region of the spectrum. mdpi.com The chemical shifts and coupling patterns of these protons are influenced by the electronic nature of the substituent on the sulfonyl group.
The disappearance of a specific proton signal can also be a key indicator of a reaction's success. For example, in the synthesis of hybrid quinoline-sulfonamide complexes, the signal corresponding to the hydrogen atom of the sulfonamide group (H₉) in the free ligand is absent in the spectra of the resulting metal complexes, providing clear evidence of complexation. nih.gov
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 2-Sulfonylquinoline Derivatives in CDCl₃. mdpi.com
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Aryl Protons |
| 2-((4-fluorophenyl)sulfonyl)quinoline | 8.39 (d) | 8.12-8.24 (m) | 7.88 (d) | 7.66 (t) | 7.79 (t) | 8.12-8.24 (m) | 7.21 (t), 8.12-8.24 (m) |
| 2-((4-chlorophenyl)sulfonyl)quinoline | 8.40 (dd) | 8.20 (dd) | 7.89 (d) | 7.68 (t) | 7.80 (t) | 8.15 (d) | 7.51 (dd), 8.08 (dd) |
| 2-((4-bromophenyl)sulfonyl)quinoline | 8.39 (d) | 8.20 (d) | 7.88 (d) | 7.64-7.70 (m) | 7.80 (t) | 8.15 (d) | 7.64-7.70 (m), 8.00 (d) |
| 2-((3-bromophenyl)sulfonyl)quinoline | 8.40 (d) | 8.20 (d) | 7.89 (d) | 7.69 (dt) | 7.80 (t) | 8.16 (d) | 7.41 (t), 8.08 (d), 8.27 (s) |
| 2-((2-chlorophenyl)sulfonyl)quinoline | 8.43 (d) | 8.32 (d) | 7.91 (d) | 7.66 (t) | 7.75 (t) | 8.04 (d) | 7.37-7.46 (m), 7.52-7.60 (m), 8.46-8.54 (m) |
¹³C NMR Spectroscopic Analysis of Reaction Products
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the quinoline ring system and any attached functional groups are diagnostic of the substitution pattern. In 2-sulfonylquinoline derivatives, the carbon atom at the 2-position (C2) of the quinoline ring, being directly attached to the electron-withdrawing sulfonyl group, typically experiences a downfield shift. mdpi.com
The analysis of ¹³C NMR spectra is crucial for confirming the regioselectivity of a reaction. For example, in the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides, the ¹³C NMR data confirms the C2-sulfonylation. mdpi.com Similarly, for quinoline-5-sulfonamide (B3425427) derivatives, the distinct chemical shifts of the carbon atoms in the quinoline ring confirm the position of the sulfonamide group. nih.gov
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 2-Sulfonylquinoline Derivatives in CDCl₃. mdpi.com
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Aryl Carbons |
| 2-((4-fluorophenyl)sulfonyl)quinoline | 157.9 | 117.4 | 138.8 | 129.3 | 128.8 | 127.7 | 131.1 | 130.3 | 147.4 | 116.4 (d, J=22.5 Hz), 132.0 (d, J=9.6 Hz), 134.9 (d, J=3.1 Hz), 165.9 (d, J=254.9 Hz) |
| 2-((4-chlorophenyl)sulfonyl)quinoline | 157.7 | 117.5 | 138.8 | 129.3 | 128.9 | 127.7 | 131.1 | 130.3 | 147.4 | 129.4, 130.5, 137.5, 140.5 |
| 2-((4-bromophenyl)sulfonyl)quinoline | 157.7 | 117.5 | 138.8 | 129.3 | 128.8 | 127.7 | 131.1 | 130.3 | 147.4 | 129.2, 130.6, 132.4, 138.0 |
| 2-((3-bromophenyl)sulfonyl)quinoline | 157.4 | 117.6 | 138.9 | 129.4 | 128.9 | 127.7 | 131.1 | 130.3 | 147.4 | 123.0, 127.6, 130.5, 131.8, 136.7, 140.9 |
| 2-((2-chlorophenyl)sulfonyl)quinoline | 157.3 | 118.3 | 138.3 | 129.2 | 129.0 | 127.8 | 130.9 | 130.2 | 147.1 | 127.1, 131.5, 132.1, 133.0, 134.9, 136.7 |
Heteronuclear NMR for Specific Derivatives
For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov These experiments reveal correlations between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), respectively. This detailed connectivity information is invaluable for the definitive assignment of all proton and carbon signals, especially in elaborately substituted quinoline derivatives.
In some cases, ¹⁵N NMR can be a powerful tool. For instance, ¹H-¹⁵N HMBC experiments have been used to definitively distinguish between C2 and C4 substituted quinoline isomers, which can be challenging to differentiate based on ¹H and ¹³C NMR alone. nih.gov
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide structural information.
High-Resolution Mass Spectrometry (HRMS) in Reaction Outcome Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is crucial for confirming that a reaction has produced the intended product with the correct molecular formula. nih.govnih.gov For example, in the synthesis of novel quinoline-5-sulfonamide derivatives, HRMS was used to confirm the structures of the obtained compounds. nih.gov In one instance, HRMS even identified the hydrolysis product of 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating its utility in detecting side products. nih.gov
Interactive Table: HRMS Data for a Synthesized Quinoline Derivative. nih.gov
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 8-hydroxyquinoline-5-sulfonic acid | C₉H₇NO₄S | 226.0174 | 226.0165 |
LC-MS Applications in Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly useful for monitoring the progress of a reaction. By analyzing aliquots of the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of products and byproducts. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired this compound derivative. While specific examples for this compound were not found in the provided search results, the general application of LC-MS in reaction monitoring is a standard practice in synthetic chemistry.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Products
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. They probe the vibrational modes of bonds, which are unique to the specific chemical environment and structure. In the analysis of products derived from this compound, these techniques are crucial for confirming the successful incorporation of the sulfonyl group and the integrity of the quinoline moiety.
When this compound reacts to form derivatives, such as sulfonamides, the resulting IR and Raman spectra exhibit characteristic bands that serve as diagnostic markers. The sulfonyl group (SO₂) itself gives rise to strong, distinct stretching vibrations. Typically, the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the S=O bonds appear in the regions of 1377-1300 cm⁻¹ and 1180-1120 cm⁻¹, respectively. nih.gov The presence of these two intense bands is strong evidence for the formation of a sulfonamide or sulfonate ester.
For instance, in the synthesis of quinoline-based sulfonamides, the disappearance of the characteristic S-Cl stretching band from the starting sulfonyl chloride and the appearance of the N-H stretching vibration (for primary or secondary sulfonamides, typically in the 3400-3200 cm⁻¹ region) alongside the SO₂ bands confirm the desired reaction has occurred. allmultidisciplinaryjournal.com Furthermore, the vibrational modes of the quinoline ring system, which appear as a series of sharp bands in the fingerprint region (1600-600 cm⁻¹), can be analyzed to confirm that the heterocyclic core remains intact throughout the reaction. researchgate.netresearchgate.net Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information and is especially useful for characterizing the quinoline ring's C=C and C=N vibrations. researchgate.netacs.org
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Quinoline-Sulfonyl Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Sulfonamide) | Stretch | 3400-3200 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| S=O (Sulfonyl) | Asymmetric Stretch | 1377-1300 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1180-1120 | Strong |
| C=N (Quinoline) | Stretch | ~1620-1580 | Medium-Variable |
| C=C (Quinoline) | Stretch | ~1600-1450 | Medium-Variable |
Data compiled from representative spectroscopic studies of quinoline and sulfonamide compounds. nih.govallmultidisciplinaryjournal.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Reaction Products
While spectroscopic methods confirm the presence of functional groups and connectivity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom, bond lengths, bond angles, and torsional angles.
For products derived from this compound, single-crystal X-ray diffraction is invaluable for:
Confirming Connectivity: It provides definitive proof of the final molecular structure, resolving any ambiguity about the site of substitution or the nature of the linkages formed.
Determining Stereochemistry and Conformation: It reveals the spatial arrangement of atoms, including the conformation of the sulfonyl group relative to the quinoline ring and any other substituents.
Analyzing Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govresearchgate.net
In studies of quinoline-sulfonamide metal complexes, for example, X-ray crystallography has been used to confirm the coordination of the metal ion to the sulfonamide nitrogen and the quinoline nitrogen, providing a detailed picture of the resulting coordination geometry. mdpi.comnih.gov The structural data obtained are crucial for understanding the molecule's physical properties and potential biological activity.
Table 2: Representative Crystallographic Data for a Quinoline-Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.1 |
Illustrative data based on typical values found for organic molecules of this class. nih.govmdpi.com
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for both monitoring the progress of a reaction and for purifying the final products.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound chemistry, GC, particularly when coupled with a mass spectrometer (GC-MS), serves several key functions.
Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time, quenched, and analyzed by GC. This allows chemists to track the disappearance of starting materials (like a volatile precursor to the final product) and the appearance of the desired product. This real-time or near-real-time analysis is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. hidenanalytical.com
Purity Assessment of Volatile Intermediates: GC can be used to assess the purity of volatile starting materials or intermediates used in the synthesis.
Identification of Byproducts: GC-MS is particularly adept at separating and identifying volatile byproducts. The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a "mass spectrum" that acts as a molecular fingerprint, allowing for the identification of unexpected or minor components in the reaction mixture. madison-proceedings.comcore.ac.uk
For GC analysis of sulfonyl chlorides or their derivatives, a derivatization step may be necessary to increase volatility and thermal stability, for instance, by converting a sulfonyl chloride into a more stable sulfonamide. core.ac.uk The choice of a capillary column with an appropriate stationary phase is critical for achieving good separation of the quinoline-containing compounds.
Table 3: Typical Gas Chromatography (GC) Conditions for Quinoline Derivative Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | DB-624 or similar (e.g., 5% phenyl-methylpolysiloxane) |
| Column Dimensions | 30-60 m length, 0.25-0.53 mm I.D., 0.25-3.0 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250-290 °C |
| Oven Program | Initial temp 50-100 °C, ramp to 280-300 °C |
Data compiled from various sources on GC analysis of quinoline and related heterocyclic compounds. madison-proceedings.com
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is the workhorse method for purity assessment and yield determination in modern synthetic chemistry.
For reactions involving this compound, which often yield non-volatile, polar sulfonamides, HPLC is the ideal analytical tool.
Purity Determination: A crude reaction mixture is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. A detector, typically a UV-Vis detector set to a wavelength where the quinoline ring absorbs strongly, measures the concentration of each component as it elutes. The purity of the product is determined by the relative area of its peak in the resulting chromatogram.
Quantitative Analysis (Yield Determination): By creating a calibration curve with known concentrations of a pure standard, the exact amount of product in a reaction mixture can be determined, allowing for an accurate calculation of the reaction yield.
Preparative HPLC for Isolation: The principles of HPLC can be scaled up from analytical to preparative scale. In preparative HPLC, larger quantities of the crude product are injected onto a larger column to separate and isolate the pure desired compound from unreacted starting materials and byproducts.
Reverse-phase HPLC, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of quinoline-based sulfonamides. allmultidisciplinaryjournal.comnih.gov
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition |
|---|---|
| System | HPLC with UV-Vis Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or ~310 nm |
Conditions are representative for the analysis of aromatic heterocyclic compounds like quinoline derivatives. allmultidisciplinaryjournal.comnih.gov
Future Trajectories and Novel Directions in Quinoline 2 Sulfonyl Chloride Research
Development of Sustainable Synthetic Methodologies
A significant recent advancement is the development of a mild, efficient, and transition-metal-free method for producing 2-sulfonylquinolines from quinoline (B57606) N-oxides and various sulfonyl chlorides. mdpi.comnih.govresearchgate.net This protocol, which utilizes carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH), proceeds at room temperature and demonstrates a broad tolerance for various functional groups, offering high yields. mdpi.comresearchgate.net The scalability of this reaction has been demonstrated up to the gram scale, highlighting its practical utility for broader synthetic applications. mdpi.com
Another sustainable approach involves the use of ultrasound-assisted synthesis. Researchers have reported a method for the C2-sulfonation of quinoline N-oxide with sulfonyl chloride using zinc dust in water, which leverages ultrasonic irradiation to facilitate the reaction. nih.gov This technique aligns with green chemistry goals by using water as a solvent and avoiding harsh organic solvents. The broader trend in quinoline chemistry, which includes the development of protocols in aqueous media under neutral and toxic-reagent-free conditions, further underscores the commitment to environmentally benign processes. acs.org
Future research will likely focus on refining these methods, exploring alternative green solvents, and developing catalytic systems that operate under even milder conditions with improved atom economy.
Exploration of Novel Catalytic Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high regioselectivity and efficiency that would otherwise be challenging. mdpi.com For quinoline-2-sulfonyl chloride, novel catalytic strategies are being explored to streamline its synthesis and subsequent transformations.
One promising avenue is the use of photocatalysis. A recently patented method describes the synthesis of sulfonyl-containing quinolines by reacting quinoline compounds with sulfonyl chlorides under visible light irradiation at room temperature. google.com This process uses benzophenone (B1666685) as an organic photocatalyst, offering a metal-free and energy-efficient alternative to traditional heating. google.com
In addition to photocatalysis, new metal-based catalytic systems are emerging. While many new methods aim to be metal-free, the strategic use of catalysts like molybdenum(VI) dioxide dichloride (MoO₂Cl₂) for Friedel-Crafts type sulfonylation presents another frontier for investigation. ulisboa.pt The exploration of various transition-metal catalysts, including palladium, nickel, and copper, for the direct C-H functionalization at the C2 position of the quinoline ring is an active area of research that could be adapted for novel sulfonylations. mdpi.com
A key strategic innovation has been the in-situ generation of nucleophilic sulfonyl sources from readily available and electrophilic sulfonyl chlorides, which circumvents the need to prepare less stable sulfonylating agents separately. mdpi.comresearchgate.net Future work will likely expand this catalyst- and reagent-design toolbox, aiming for even greater control over reactivity and selectivity.
Integration into Flow Chemistry Systems
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. Its inherent advantages—including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability—make it an ideal platform for many chemical transformations. rsc.orguc.pt
The synthesis of sulfonyl chlorides, in particular, can be highly exothermic and may involve difficult-to-handle reagents, making it a prime candidate for flow chemistry. rsc.org By conducting the reaction in a small-volume, continuous-flow reactor, thermal runaway can be prevented, and reaction times can be significantly shortened, leading to very high space-time yields. rsc.org
Although specific examples of the integration of this compound synthesis into flow systems are not yet widely reported, this is a clear future direction. The modular nature of flow chemistry setups would allow for a multi-step sequence where this compound is generated and then immediately reacted with a nucleophile in a subsequent reactor module. uc.pt This would minimize the handling of the reactive intermediate and enable a highly efficient, automated, and safe production of its derivatives.
Design of Advanced Functional Materials Precursors
The quinoline scaffold is a privileged structure not only in medicine but also in materials science, where it is incorporated into dyes, ligands, and other functional materials. mdpi.commdpi.com this compound is a particularly valuable precursor for creating advanced materials due to the versatility of the sulfonyl chloride group. This functional group can be readily converted into a range of other sulfur-based moieties, including sulfones, sulfonamides, and sulfonyl fluorides, each imparting different properties to the final molecule. acs.org
Future research is aimed at the rational design of novel precursors. By systematically modifying the substituents on the quinoline ring, researchers can fine-tune the electronic, photophysical, and chemical properties of the resulting materials. This could lead to the development of new organic light-emitting diode (OLED) components, chemical sensors, or specialized polymers. The ability to introduce a wide array of functional groups through the sulfonyl chloride handle provides a powerful tool for creating a diverse library of materials with tailored characteristics.
Computational Design of Enhanced Reactivity and Selectivity
In parallel with experimental work, computational chemistry is becoming an indispensable tool for accelerating research and development. Techniques such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, transition states, and the influence of catalysts and substituents on reaction outcomes. acs.org
For this compound, computational studies can provide critical insights into its reactivity. By modeling reaction pathways, chemists can predict which conditions will favor the desired product, thereby minimizing trial-and-error experimentation. This is particularly valuable for designing new catalysts or for understanding the origins of regioselectivity in C-H functionalization reactions.
The future trajectory points towards a synergistic relationship between computational and experimental chemistry. In-silico screening of potential catalysts, solvents, and substrates will guide laboratory work, leading to the faster discovery of more efficient and selective synthetic methods for both the preparation and derivatization of this compound.
Interdisciplinary Applications in Emerging Fields
The quinoline ring is a well-established pharmacophore found in a multitude of drugs with activities ranging from anticancer and antimalarial to antibacterial and antiviral. nih.govnih.gov this compound serves as a crucial intermediate for accessing quinoline-based sulfonamides, a class of compounds with significant therapeutic potential. nih.gov
A key future direction is the application of molecular hybridization, a drug design strategy that combines the quinoline-sulfonamide core with other bioactive fragments. nih.gov This approach aims to create new chemical entities with dual mechanisms of action, improved selectivity, or the ability to overcome drug resistance. nih.govnih.gov
Beyond medicine, the derivatives of this compound are being explored in agrochemistry for the development of new pesticides and herbicides. a2bchem.com The ability to generate large, diverse libraries of compounds from this single precursor makes it an attractive starting point for screening in various life science and industrial applications. The continued exploration of this compound in interdisciplinary fields is expected to unlock new and valuable applications.
Research Data: Substrate Scope for a Sustainable Synthesis of 2-Sulfonylquinolines
The following table presents data from a recent study on the transition-metal-free synthesis of 2-sulfonylquinolines from substituted quinoline N-oxides and various sulfonyl chlorides. The results highlight the method's broad functional group tolerance and high efficiency. mdpi.com
| Quinoline N-oxide Substrate (1) | Sulfonyl Chloride Substrate (2) | Product | Yield (%) |
|---|---|---|---|
| Quinoline N-oxide | p-Toluenesulfonyl chloride | 2-(Tosyl)quinoline | 84 |
| 6-Methylquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Methyl-2-(tosyl)quinoline | 81 |
| 6-Chloroquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Chloro-2-(tosyl)quinoline | 79 |
| 6-Bromoquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Bromo-2-(tosyl)quinoline | 78 |
| 6-Methoxyquinoline N-oxide | p-Toluenesulfonyl chloride | 6-Methoxy-2-(tosyl)quinoline | 75 |
| Quinoline N-oxide | 4-Methoxybenzenesulfonyl chloride | 2-((4-Methoxyphenyl)sulfonyl)quinoline | 73 |
| Quinoline N-oxide | 4-Fluorobenzenesulfonyl chloride | 2-((4-Fluorophenyl)sulfonyl)quinoline | 83 |
| Quinoline N-oxide | 4-Chlorobenzenesulfonyl chloride | 2-((4-Chlorophenyl)sulfonyl)quinoline | 82 |
| Quinoline N-oxide | 4-Bromobenzenesulfonyl chloride | 2-((4-Bromophenyl)sulfonyl)quinoline | 78 |
| Quinoline N-oxide | Thiophene-2-sulfonyl chloride | 2-(Thiophen-2-ylsulfonyl)quinoline | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
